Anxiolytic Efficacy: Non-Inferiority to Alprazolam in Generalized Anxiety Disorder with Somatic Symptoms
In a phase 3, randomized, double-blind, double-dummy study of 260 patients with generalized anxiety disorder (GAD) and somatic symptoms, etifoxine (50 mg TID) demonstrated non-inferiority to alprazolam (0.5 mg TID) over 28 days. The primary outcome, change in Hamilton Anxiety Rating Scale (HAM-A) total score from baseline, showed a mean decrease of -13.5 (SD 4.21) for etifoxine and -13.4 (SD 4.64) for alprazolam, with an adjusted mean difference of -0.18 (95% CI: -1.08, 0.72; p < 0.0001 for both groups) [1]. This non-inferiority was consistent across secondary outcomes including psychic and somatic sub-scores [1]. The study confirms that etifoxine provides equivalent anxiolytic efficacy to a leading benzodiazepine while offering a differentiated safety profile.
| Evidence Dimension | Anxiolytic efficacy (reduction in HAM-A total score) |
|---|---|
| Target Compound Data | Mean change from baseline at day 28: -13.5 (SD 4.21) |
| Comparator Or Baseline | Alprazolam: Mean change from baseline at day 28: -13.4 (SD 4.64) |
| Quantified Difference | Adjusted mean difference: -0.18 (95% CI: -1.08, 0.72); p < 0.0001 for within-group changes |
| Conditions | Phase 3, randomized, double-blind, double-dummy study; 260 patients with GAD and somatic symptoms; etifoxine 50 mg TID vs. alprazolam 0.5 mg TID for 28 days |
Why This Matters
Demonstrates non-inferior anxiolytic efficacy to a gold-standard benzodiazepine, supporting the selection of etifoxine when benzodiazepine-like efficacy is required but sedative and dependence liabilities are unacceptable.
- [1] Prabhakar K, Ganesan G, Chaudhari D, et al. Efficacy and safety of etifoxine versus alprazolam in generalized anxiety disorders with somatic symptoms: A randomized, double-blind, comparative study. J Anxiety Disord. 2026;119:103147. View Source
